molecular formula C11H16BrNO B13301546 2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol

Cat. No.: B13301546
M. Wt: 258.15 g/mol
InChI Key: AYYALKSMFBSSEE-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to introduce the bromine atom at the 6-position. This is followed by the alkylation of the phenol with 2-bromo-2-methylpropane to introduce the 1-amino-2-methylpropyl group. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar structure but lacks the bromine atom and phenol group.

    4-Bromo-2-methylphenol: Similar structure but lacks the amino group and the 1-amino-2-methylpropyl group.

    2-(1-Amino-2-methylpropyl)phenol: Similar structure but lacks the bromine atom.

Uniqueness

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino group and the bromine atom allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-6-bromo-4-methylphenol

InChI

InChI=1S/C11H16BrNO/c1-6(2)10(13)8-4-7(3)5-9(12)11(8)14/h4-6,10,14H,13H2,1-3H3

InChI Key

AYYALKSMFBSSEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C(C(C)C)N

Origin of Product

United States

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